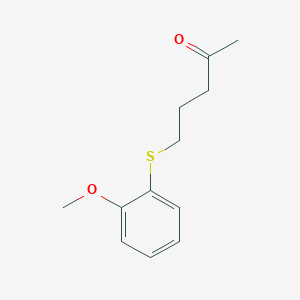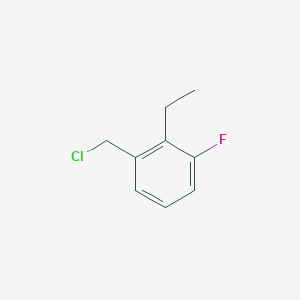
1-(Chloromethyl)-2-ethyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an ethyl group, and a fluorine atom
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene typically involves the chloromethylation of 2-ethyl-3-fluorobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. The use of phase transfer catalysts can also enhance the reaction efficiency by facilitating the transfer of reactants between different phases .
Analyse Des Réactions Chimiques
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, resulting in the formation of 2-ethyl-3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-ethyl-3-fluorobenzene depends on its specific applicationIn medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-ethyl-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2-fluorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(Chloromethyl)-3-ethylbenzene:
1-(Chloromethyl)-4-fluorobenzene: The position of the fluorine atom is different, which can impact its reactivity and interactions with other molecules
The presence of both the ethyl and fluorine groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C9H10ClF |
|---|---|
Poids moléculaire |
172.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |
Clé InChI |
FLKRJMQQNNWSQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


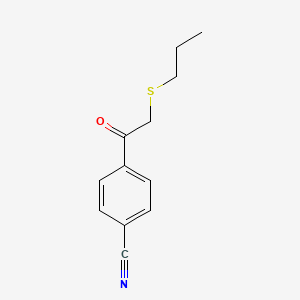
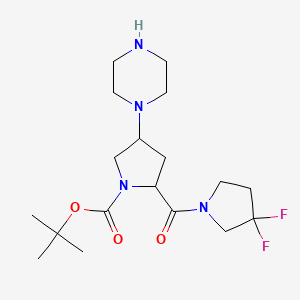

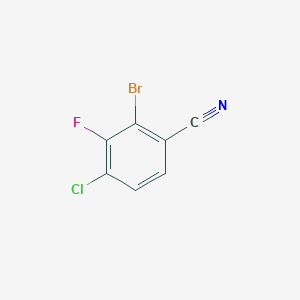
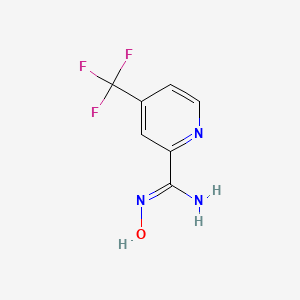
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
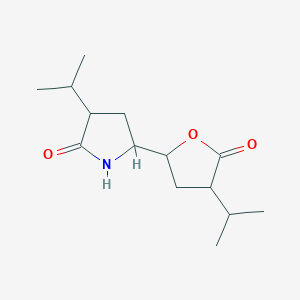


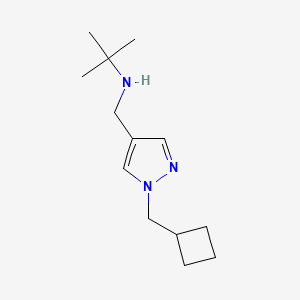


![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
